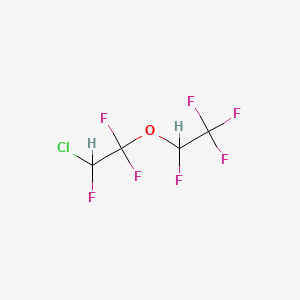
2-(2-Chloro-1,1,2-trifluoroethoxy)-1,1,1,2-tetrafluoroethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chloro-1,1,2-trifluoroethoxy)-1,1,1,2-tetrafluoroethane is a fluorinated organic compound known for its unique chemical properties. It is often used in various industrial applications due to its stability and reactivity under specific conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-1,1,2-trifluoroethoxy)-1,1,1,2-tetrafluoroethane typically involves the reaction of 2-chloro-1,1,2-trifluoroethanol with tetrafluoroethylene in the presence of a catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Chloro-1,1,2-trifluoroethoxy)-1,1,1,2-tetrafluoroethane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: Under specific conditions, it can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction Reactions: It can be reduced to form simpler fluorinated compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is often used.
Major Products
Substitution Reactions: Products include various substituted fluorinated ethers.
Oxidation Reactions: Products include fluorinated carboxylic acids.
Reduction Reactions: Products include simpler fluorinated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
2-(2-Chloro-1,1,2-trifluoroethoxy)-1,1,1,2-tetrafluoroethane has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex fluorinated compounds.
Biology: It is studied for its potential effects on biological systems, particularly in the context of fluorinated drug development.
Medicine: It is explored for its potential use in medical imaging and as a component in certain pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(2-Chloro-1,1,2-trifluoroethoxy)-1,1,1,2-tetrafluoroethane involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and proteins, leading to changes in their activity. The pathways involved often include the modulation of fluorinated compound metabolism and the inhibition of specific enzymatic reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-Chloro-1,1,2-trifluoroethoxy)-benzoic acid
- 2-(2-Chloro-1,1,2-trifluoroethoxy)-aniline
- 2-(2-Chloro-1,1,2-trifluoroethoxy)-acetophenone
Uniqueness
2-(2-Chloro-1,1,2-trifluoroethoxy)-1,1,1,2-tetrafluoroethane is unique due to its high fluorine content, which imparts exceptional stability and reactivity. Its specific structure allows for unique interactions in chemical and biological systems, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
51410-31-2 |
|---|---|
Molekularformel |
C4H2ClF7O |
Molekulargewicht |
234.50 g/mol |
IUPAC-Name |
2-(2-chloro-1,1,2-trifluoroethoxy)-1,1,1,2-tetrafluoroethane |
InChI |
InChI=1S/C4H2ClF7O/c5-1(6)4(11,12)13-2(7)3(8,9)10/h1-2H |
InChI-Schlüssel |
NYSMRIRGQCSSPC-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(F)(F)F)(OC(C(F)Cl)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



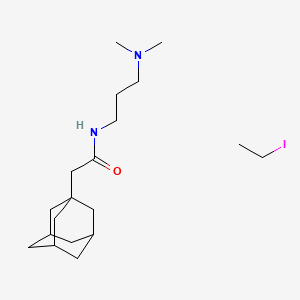
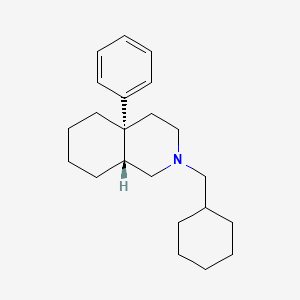
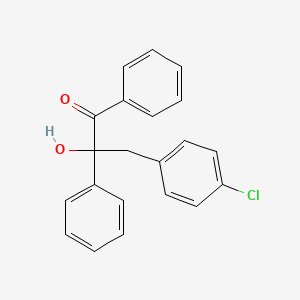

![1,2,3,4,5-Pentachloro-6-[3-(2,3,4-tribromophenoxy)propoxy]benzene](/img/structure/B14647068.png)
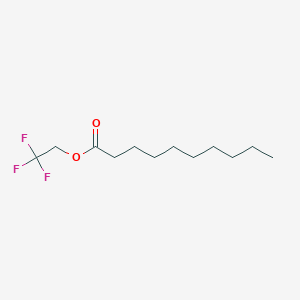
![3-[4-(Isopentyloxy)phenyl]-3-methylpyrrolidine-2,5-dione](/img/structure/B14647081.png)
![{4-[(2-Cyclohexylethyl)amino]-3-nitrophenyl}(phenyl)methanone](/img/structure/B14647082.png)
![7-bromo-3-methyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14647086.png)
![1,3,4-Oxadiazole-2(3H)-thione, 5-[(2,4,5-trichlorophenoxy)methyl]-](/img/structure/B14647094.png)
![4-(1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-ylidene)cyclohexa-2,5-dien-1-one](/img/structure/B14647098.png)
![1H-1,2,4-Triazolo[4,3-b][1,2,4]triazepin-8(7H)-one, 6-methyl-](/img/structure/B14647099.png)
![Phenol, 3,3'-[1,3-propanediylbis(oxy)]bis-](/img/structure/B14647107.png)
